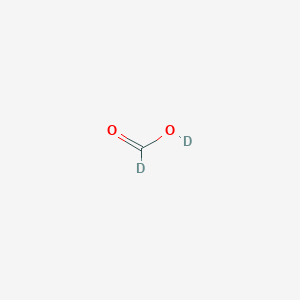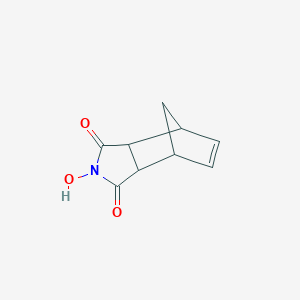
重水素化ギ酸
説明
(2H)Formic (2)acid, also known as formic acid-d2, is a deuterated form of formic acid with the chemical formula CD2O2. It is a colorless, fuming liquid with a pungent odor and is the simplest of the carboxylic acids. This compound is used in various scientific research applications due to its unique properties .
科学的研究の応用
(2H)Formic (2)acid has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various chemical reactions.
Biology: It is used in the study of metabolic pathways and enzyme mechanisms.
Medicine: Formic acid is used in the synthesis of pharmaceuticals and as a preservative in livestock feed.
Industry: It is used in the production of leather, textiles, and rubber.
作用機序
Formic acid-d2, also known as (2H)Formic (2)acid or deuterio deuterioformate, is an isotopically labeled form of formic acid. It is used in various applications, including as a catalyst for isoprene to criegee intermediates and to improve NMR profiling of amino metabolites in biofluids .
Target of Action
Formic acid-d2 primarily targets the biochemical pathways involved in the catalysis of isoprene to criegee intermediates . It also targets the metabolic processes involved in amino metabolite profiling .
Mode of Action
Formic acid-d2 interacts with its targets by providing a source of deuterium, an isotope of hydrogen. This can influence the rate of chemical reactions and the stability of molecules, thereby affecting the biochemical pathways it targets .
Biochemical Pathways
Formic acid-d2 affects the biochemical pathways involved in the catalysis of isoprene to criegee intermediates . It also influences the metabolic processes involved in amino metabolite profiling .
Pharmacokinetics
Formic acid is rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of formic acid-d2’s action are primarily seen in its ability to influence the rate of chemical reactions and the stability of molecules in the biochemical pathways it targets .
Action Environment
The action, efficacy, and stability of formic acid-d2 can be influenced by various environmental factors. For example, the presence of other chemicals, temperature, and pH can affect its reactivity and stability . Additionally, the source of electricity and raw materials can impact the environmental sustainability of CO2-based formic acid production .
生化学分析
Biochemical Properties
Formic acid-d2 plays a significant role in biochemical reactions. It is used to catalyze isoprene to criegee intermediates . It is also used to improve NMR profiling of amino metabolites in biofluids . Formic acid-d2 interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function in biochemical reactions .
Cellular Effects
Formic acid-d2 has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the concentration of formic acid-d2.
Molecular Mechanism
At the molecular level, formic acid-d2 exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms can vary depending on the specific molecular context and the concentration of formic acid-d2.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of formic acid-d2 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The exact nature of these temporal effects can vary depending on the specific experimental conditions and the concentration of formic acid-d2.
Dosage Effects in Animal Models
The effects of formic acid-d2 can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . The exact nature of these dosage effects can vary depending on the specific animal model and the concentration of formic acid-d2.
Metabolic Pathways
Formic acid-d2 is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact nature of these metabolic pathways and effects can vary depending on the specific metabolic context and the concentration of formic acid-d2.
Transport and Distribution
Formic acid-d2 is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation . The exact nature of these transport and distribution effects can vary depending on the specific cellular context and the concentration of formic acid-d2.
Subcellular Localization
The subcellular localization of formic acid-d2 can have effects on its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The exact nature of these subcellular localization effects can vary depending on the specific cellular context and the concentration of formic acid-d2.
準備方法
Synthetic Routes and Reaction Conditions
(2H)Formic (2)acid can be synthesized through several methods:
Hydrolysis of Methyl Formate: This method involves the hydrolysis of methyl formate in the presence of a deuterated catalyst.
Reaction with Sulfuric Acid: Formic acid can be prepared by the action of sulfuric acid upon sodium formate, which is produced from carbon monoxide and sodium hydroxide.
Decarboxylation of Oxalic Acid: In the laboratory, formic acid can be prepared by the decarboxylation of oxalic acid with glycerol at 110°C.
Industrial Production Methods
Industrially, formic acid is produced by the hydrolysis of methyl formate or by the reaction of carbon monoxide with an alcohol such as methanol in the presence of a catalyst .
化学反応の分析
Types of Reactions
(2H)Formic (2)acid undergoes various chemical reactions, including:
Oxidation: Formic acid can be oxidized to carbon dioxide and water.
Reduction: It can act as a reducing agent, reducing mercuric chloride to mercurous chloride.
Substitution: Formic acid reacts with phosphoric pentachloride to form formyl chloride, phosphoryl chloride, and hydrogen chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder and other metal catalysts are often used.
Substitution: Phosphoric pentachloride is a common reagent for substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Mercurous chloride.
Substitution: Formyl chloride, phosphoryl chloride, and hydrogen chloride.
類似化合物との比較
Similar Compounds
Formic Acid (HCOOH): The non-deuterated form of (2H)Formic (2)acid, used in similar applications but with different isotopic properties.
Acetic Acid (CH3COOH): Another simple carboxylic acid with similar chemical properties but a different molecular structure.
Uniqueness
(2H)Formic (2)acid is unique due to its deuterated nature, which makes it useful in studies involving isotopic labeling and tracing. This property allows for more precise tracking of chemical reactions and metabolic pathways compared to its non-deuterated counterpart .
特性
IUPAC Name |
deuterio deuterioformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-PFUFQJKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238823 | |
| Record name | (2H)Formic (2)acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.038 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920-42-3 | |
| Record name | Formic-d acid-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H)Formic (2)acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H)Formic (2)acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H]formic [2]acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is formic acid-d2 used to study the formation of formic acid in astrophysical ices?
A1: Researchers investigating the formation of formic acid (HCOOH) in interstellar and cometary ices utilized formic acid-d2 (DCOOD) in their experiments []. By irradiating mixtures of deuterated water (D2O) and carbon monoxide (CO) with energetic electrons, they were able to identify the formation of DCOOD. This confirmed the reaction pathways involving the addition of deuterium atoms to CO, ultimately leading to DCOOD. This isotopic labeling technique provided strong evidence for the proposed mechanisms of formic acid synthesis in astrophysical environments [].
Q2: Can you elaborate on the use of formic acid-d2 in studying the atmospheric chemistry of isoprene?
A2: Formic acid-d2 plays a crucial role in understanding the atmospheric fate of isoprene, a significant atmospheric hydrocarbon. Research shows that formic acid catalyzes the isomerization of methyl vinyl ketone oxide (MVK-oxide), a Criegee intermediate formed during isoprene ozonolysis []. When formic acid-d2 is used, it enables the transfer of a deuterium atom to MVK-oxide, generating partially deuterated 2-hydroperoxybuta-1,3-diene (DPBD) []. This isotopic labeling allows for the unambiguous identification of DPBD and confirms the proposed reaction mechanism.
Q3: What spectroscopic techniques are employed to characterize formic acid-d2 and its reaction products?
A3: Infrared spectroscopy is a key tool used to identify formic acid-d2. Its characteristic absorption bands, distinct from those of formic acid, allow for its clear identification in reaction mixtures []. For instance, in studies investigating the formation of formic acid in ices, researchers identified DCOOD through new infrared absorption bands []. Furthermore, mass spectrometry coupled with photoionization detection is used to characterize the reaction products of formic acid-d2. This technique allows for the identification of specific isotopologues, like DPBD, based on their unique mass-to-charge ratios and photoionization thresholds [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















